

4-(oxiran-2-ylmethoxy)butan-1-ol CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Oxiran-2-ylmethoxy)butan-1-OL

Cat. No.: B3052866

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Technical Guide: 4-(oxiran-2-ylmethoxy)butan-1-ol

CAS Number: 4711-95-9 Molecular Formula: $C_7H_{14}O_3$

This technical guide provides a comprehensive overview of **4-(oxiran-2-ylmethoxy)butan-1-ol**, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development and material science. This document outlines its chemical properties, potential applications, and illustrative experimental protocols and reaction pathways.

Chemical and Physical Properties

4-(oxiran-2-ylmethoxy)butan-1-ol, also known as 4-(2,3-epoxypropoxy)butanol, is a chemical intermediate possessing both a primary alcohol and an epoxide functional group.^[1] This unique structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.^{[2][3]}

Data Presentation: Physicochemical Properties

Property	Value	Source
CAS Number	4711-95-9	ChemScene[4], PubChem[5]
Molecular Formula	C ₇ H ₁₄ O ₃	ChemScene[4], PubChem[5]
Molecular Weight	146.18 g/mol	ChemScene[4], PubChem[5]
IUPAC Name	4-(oxiran-2-ylmethoxy)butan-1-ol	PubChem[5]
Synonyms	4-(2,3-Epoxypropoxy)butanol, 4-hydroxybutyl glycidyl ether	ChemScene[4], PubChem[5]
Purity	≥98%	ChemScene[4]
Storage Temperature	4°C	ChemScene[4]
Topological Polar Surface Area	41.99 Å ²	ChemScene[4]
LogP	0.1743	ChemScene[4]
Hydrogen Bond Donors	1	ChemScene[4]
Hydrogen Bond Acceptors	3	ChemScene[4]
Rotatable Bonds	6	ChemScene[4]

Note: Some physical properties are computationally derived and should be considered as estimates.

Applications in Research and Development

The dual functionality of **4-(oxiran-2-ylmethoxy)butan-1-ol** makes it a valuable intermediate in several areas:

- **Pharmaceutical Intermediates:** Its ability to undergo reactions at both the hydroxyl and epoxide sites makes it a useful scaffold for the synthesis of more complex molecules with potential therapeutic applications.[2]
- **Organic Synthesis:** The distinct reactivity of the alcohol and epoxide groups allows for sequential and selective modifications, providing a route to a diverse range of chemical

structures.[3]

- **Advanced Materials:** This compound is utilized in the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), which have applications in areas like gas storage and catalysis.[2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **4-(oxiran-2-ylmethoxy)butan-1-ol** are not extensively published in readily accessible literature, a plausible synthesis route can be derived from standard organic chemistry principles. A representative protocol for its synthesis would involve the reaction of butan-1,4-diol with an epihalohydrin, such as epichlorohydrin, under basic conditions.

Hypothetical Synthesis Protocol:

- **Reaction Setup:** To a stirred solution of an excess of 1,4-butanediol in a suitable aprotic solvent (e.g., THF, dioxane), a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is added.
- **Addition of Base:** A strong aqueous base, such as 50% sodium hydroxide solution, is added dropwise to the mixture at a controlled temperature (e.g., 20-30°C).
- **Addition of Epihalohydrin:** Epichlorohydrin is then added slowly to the reaction mixture, maintaining the temperature.
- **Reaction Monitoring:** The reaction is stirred vigorously at a slightly elevated temperature (e.g., 40-50°C) for several hours. The progress of the reaction is monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature, and water is added to dissolve the inorganic salts. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is

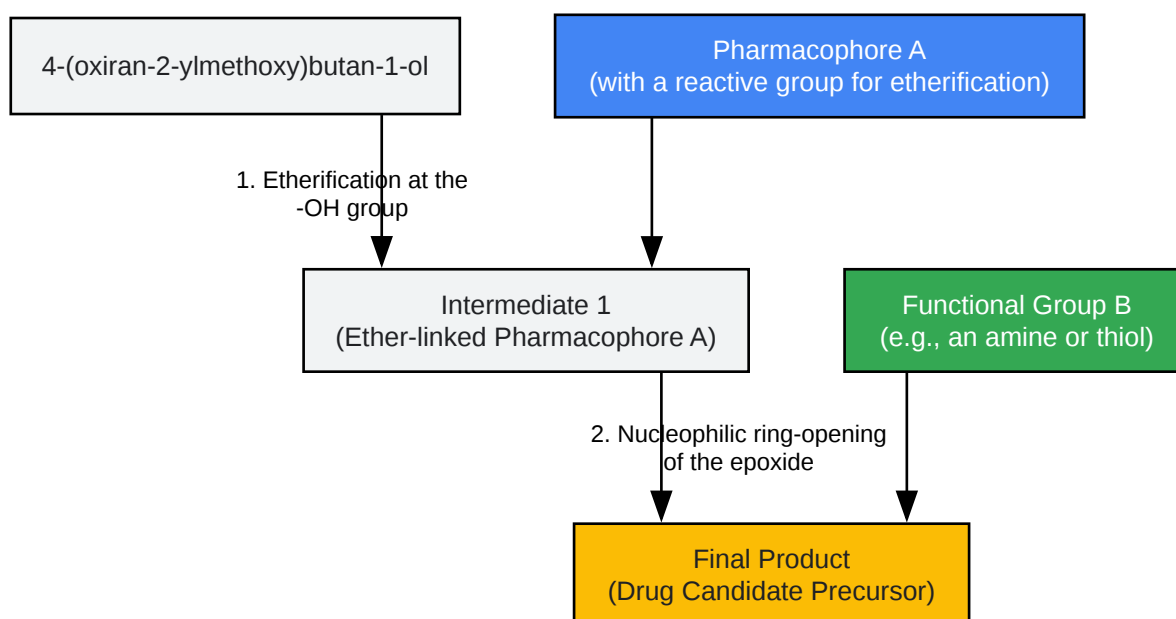
then purified by vacuum distillation or column chromatography to yield pure **4-(oxiran-2-ylmethoxy)butan-1-ol**.

Logical Relationships and Workflows

The primary utility of **4-(oxiran-2-ylmethoxy)butan-1-ol** in drug development and organic synthesis lies in its capacity to act as a linker or spacer molecule, connecting different chemical moieties through its two reactive functional groups. A common workflow involves the sequential reaction of the alcohol and the epoxide.

Logical Workflow: Synthesis of a Hypothetical Drug Candidate Precursor

This workflow illustrates how **4-(oxiran-2-ylmethoxy)butan-1-ol** can be used to link a hypothetical pharmacophore (Pharmacophore A) with another functional group (Functional Group B), which could be another pharmacophore or a group that modifies the molecule's solubility or other properties.



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Sequential functionalization of **4-(oxiran-2-ylmethoxy)butan-1-ol**.

In the first step of this logical workflow, the primary alcohol of **4-(oxiran-2-ylmethoxy)butan-1-ol** reacts with a suitable functional group on "Pharmacophore A" to form a stable ether linkage.

This reaction preserves the epoxide ring for a subsequent transformation. In the second step, the epoxide ring of the intermediate is opened by a nucleophile, such as an amine or thiol present on "Functional Group B". This reaction results in the final product, where the butoxy chain acts as a linker between the two moieties. This type of sequential reaction strategy is fundamental in the construction of complex molecules in medicinal chemistry.

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- To cite this document: BenchChem. [4-(oxiran-2-ylmethoxy)butan-1-ol CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3052866#4-oxiran-2-ylmethoxy-butan-1-ol-cas-number-and-molecular-formula]

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